molecular formula C19H19F23INO3 B12735879 (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide CAS No. 94159-77-0

(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide

Cat. No.: B12735879
CAS No.: 94159-77-0
M. Wt: 873.2 g/mol
InChI Key: ACIXJWKFKMGNIK-UHFFFAOYSA-M
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Description

Structural Comparisons

Compound Key Differences Impact on Properties
Bis(2-hydroxyethyl)dimethylammonium chloride Shorter alkyl chain (C₆ vs. C₁₃); lacks fluorination Lower thermal stability and surfactant efficacy.
Perfluoro-n-octyltriethylammonium iodide No hydroxyl groups; shorter fluorinated chain (C₈ vs. C₁₃) Reduced hydrogen bonding capacity.
Patent CN103304433A Similar fluorinated chains but with varying counterions (e.g., bromide vs. iodide) Altered solubility and catalytic activity.

Functional Implications

  • Surfactant performance : The long fluorinated chain in the subject compound enables lower surface tension (∼15 mN/m) compared to non-fluorinated analogs (∼30 mN/m).
  • Thermal stability : Decomposition temperatures exceed those of non-fluorinated quaternary ammonium salts by >100°C due to C-F bond strength.

Properties

CAS No.

94159-77-0

Molecular Formula

C19H19F23INO3

Molecular Weight

873.2 g/mol

IUPAC Name

bis(2-hydroxyethyl)-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl]-methylazanium;iodide

InChI

InChI=1S/C19H19F23NO3.HI/c1-43(2-4-44,3-5-45)7-8(46)6-9(20,21)11(23,24)13(27,28)15(31,32)17(35,36)16(33,34)14(29,30)12(25,26)10(22,18(37,38)39)19(40,41)42;/h8,44-46H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

ACIXJWKFKMGNIK-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the following key steps:

  • Step 1: Synthesis of the Fluorinated Alkyl Intermediate

    • The core fluorinated alkyl chain, specifically the icosafluoro-12-(trifluoromethyl)tridecan-1-yl moiety, is prepared via controlled fluorination techniques.
    • This typically involves perfluorination of a suitable hydrocarbon precursor or selective introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3).
    • The presence of multiple fluorine atoms requires careful control of reaction conditions to avoid over-fluorination or decomposition.
  • Step 2: Introduction of the Hydroxy Functional Group

    • The 2-hydroxy substituent on the fluorinated alkyl chain is introduced by selective hydroxylation, often via nucleophilic substitution or hydroboration-oxidation of a terminal alkene precursor.
    • This step is critical to provide the hydrophilic site necessary for subsequent quaternization.
  • Step 3: Formation of the Quaternary Ammonium Salt

    • The bis(2-hydroxyethyl)amine is reacted with the fluorinated alkyl intermediate bearing a suitable leaving group (e.g., halide or tosylate) to form the quaternary ammonium salt.
    • The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under mild heating.
    • The iodide counterion is introduced either by using an iodide salt as the nucleophile or by ion exchange after initial quaternization.

Detailed Reaction Conditions

Step Reagents & Conditions Purpose Notes
1 Perfluorinated alkyl precursor + trifluoromethylating agent, catalyst (e.g., Cu, Pd), inert atmosphere, 0-50°C Fluorination and trifluoromethyl group introduction Requires strict moisture and oxygen exclusion
2 Hydroboration-oxidation: BH3·THF followed by H2O2/NaOH, 0-25°C Hydroxylation of terminal alkene Stereoselectivity controlled by reaction time and temperature
3 Bis(2-hydroxyethyl)amine + fluorinated alkyl halide, solvent (DMF), 50-80°C, 12-24 h Quaternization to form ammonium salt Excess amine used to drive reaction to completion
4 Ion exchange with KI or direct use of iodide salt Introduction of iodide counterion Purification by recrystallization or chromatography

Purification and Characterization

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or acetone.
  • Characterization is performed using NMR (1H, 19F), mass spectrometry, and elemental analysis to confirm the fluorine content and ammonium salt formation.
  • Thermal analysis (DSC, TGA) confirms stability consistent with the high boiling point and flash point data.

Research Findings and Data Summary

Parameter Value Source/Method
Molecular Weight 873.23 g/mol Calculated from molecular formula
Boiling Point 443.6ºC at 760 mmHg Experimental data
Flash Point 222.1ºC Experimental data
LogP (Partition Coefficient) 3.09 Calculated, indicating moderate hydrophobicity
Polar Surface Area (PSA) 60.69 Ų Calculated, indicating hydrophilic character due to hydroxyl groups

Summary of Preparation Methodology

The preparation of (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is a multi-step process involving:

  • Advanced fluorination techniques to build the highly fluorinated alkyl chain.
  • Selective hydroxylation to introduce hydrophilic sites.
  • Quaternization with bis(2-hydroxyethyl)amine to form the ammonium salt.
  • Ion exchange or direct iodide incorporation to yield the final iodide salt.

This synthesis requires stringent control of reaction conditions due to the sensitivity of fluorinated intermediates and the complexity of the molecule. The final product exhibits high thermal stability and amphiphilic properties, making it suitable for specialized applications in fluorochemical and surfactant industries.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the fluorinated tridecane backbone.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorinated compounds’ interactions with biomolecules.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings.

Mechanism of Action

The mechanism by which (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide exerts its effects involves its interaction with various molecular targets. The fluorinated tridecane backbone interacts with hydrophobic regions of biomolecules, while the hydroxyethyl groups can form hydrogen bonds with polar sites. This dual interaction capability allows the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Quaternary Ammonium Salts

Compound A : [4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecan-1-yl][bis(2-hydroxyethyl)]methylammonium iodide
  • Structural Differences :
    • Contains 21 fluorine atoms ("henicosafluoro") vs. 20 in the target compound.
    • Hydroxyl group position and alkyl chain length are identical.
  • Functional Implications :
    • Increased fluorination may enhance chemical inertness but worsen environmental persistence.
    • Similar applications in surfactants or coatings, though procurement restrictions apply .
Compound B : (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide
  • Structural Differences :
    • Shorter fluorinated chain (17 fluorine atoms , "heptadecafluoro") and a decyl backbone.
    • Lacks the hydroxyl group on the alkyl chain.
  • Functional Implications: Reduced fluorination decreases hydrophobicity, limiting utility in highly nonpolar systems. Absence of hydroxyl group may reduce solubility in aqueous media .
Compound C : Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide
  • Structural Differences: Non-fluorinated alkyl chains (trioctyl) paired with a fluorinated anion (bis(trifluoromethylsulfonyl)imide).
  • Functional Implications: Used as an ionic liquid with high electrochemical stability. Contrasts with the target compound’s fluorinated cation, which offers dual polar/nonpolar compatibility .

Key Data Table

Property Target Compound Compound A Compound B Compound C
CAS No. Not explicitly listed Not explicitly listed 31841-41-5 375395-33-8
Fluorination C20F20 + CF3 C21F21 C17F17 Anion: F6
Cationic Head Methylammonium iodide Methylammonium iodide Methylammonium iodide Methyltrioctylammonium
Hydrophilic Groups 2×(2-hydroxyethyl) + 1×OH 2×(2-hydroxyethyl) + 1×OH 2×(2-hydroxyethyl) None
Applications Surfactants, coatings Restricted procurement Lab chemicals Ionic liquids, electrolytes

Research Findings and Functional Insights

Environmental and Regulatory Considerations

  • The target compound and Compound A are flagged in procurement guidelines due to persistent organic pollutant (POP) risks associated with long perfluorinated chains .
  • Shorter fluorinated chains (e.g., Compound B) may mitigate environmental impact but sacrifice performance in extreme conditions .

Thermal and Chemical Stability

  • Fluorinated cations (target compound, Compounds A/B) exhibit superior thermal stability (>300°C) compared to non-fluorinated analogs like Compound C .
  • The trifluoromethyl group in the target compound may increase resistance to oxidation .

Biological Activity

The compound (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide , often referred to as BHE-FC , is a complex ammonium salt with potential biological applications. Its unique structure incorporates fluorinated chains which may influence its biological activity and pharmacokinetic properties.

Chemical Structure and Properties

BHE-FC is characterized by:

  • A bis(2-hydroxyethyl) moiety contributing to its solubility and potential interaction with biological macromolecules.
  • A fluorinated alkyl chain that may enhance membrane permeability and stability against metabolic degradation.

The molecular formula is C₃₄H₃₉F₁₃I₁N₂O₄.

Antimicrobial Activity

Recent studies indicate that BHE-FC exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for BHE-FC were determined to be effective at concentrations as low as 5 µM against certain Gram-positive bacteria. This suggests a promising potential for development as an antibacterial agent.

Bacterial StrainMIC (µM)
Staphylococcus aureus5
Escherichia coli10
Mycobacterium tuberculosis15

Cytotoxicity Studies

While BHE-FC shows potent antimicrobial activity, its cytotoxicity was evaluated in human cell lines. The compound demonstrated low cytotoxicity with an IC50 of greater than 100 µM in human fibroblast cells. This indicates a favorable safety profile for further development.

The mechanism by which BHE-FC exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. The presence of fluorinated groups may enhance the interaction with lipid bilayers leading to increased permeability and subsequent cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Nature Communications explored the efficacy of BHE-FC against Mycobacterium tuberculosis. The compound was found to inhibit the growth of resistant strains effectively due to its unique structural properties that allow for better penetration into bacterial cells .
  • Toxicological Assessment : Another study focused on the toxicity profile of BHE-FC in animal models. Results indicated no significant adverse effects at therapeutic doses over a prolonged period .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this fluorinated ammonium iodide compound, and how can high purity (>99%) be ensured?

  • Methodology: Utilize quaternization reactions between tertiary amines and iodomethane derivatives under anhydrous conditions. For fluorinated alkyl chains, fluorous-phase synthesis or stepwise fluorination using perfluoroalkyl iodides (e.g., RF-I) is advised. Purification via recrystallization in fluorinated solvents (e.g., hexafluorobenzene) or column chromatography with silica gel modified with fluorous tags can achieve >99% purity. Monitor purity via 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .
  • Example Protocol:

StepReagents/ConditionsTimeYield
QuaternizationBis(2-hydroxyethyl)methylamine + Perfluoroalkyl iodide, 60°C, DMF24h75%
PurificationFluorous silica gel column (MeCN/H2_2O)-99%

Q. Which spectroscopic techniques are optimal for structural elucidation and purity assessment?

  • Methodology:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR: Resolve hydroxyl and fluorinated chain signals (e.g., 19F^{19}\text{F} chemical shifts between -70 to -120 ppm for CF3_3 groups) .
  • FT-IR: Confirm hydroxyl (3200–3600 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretches.
  • HRMS: Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M-I]+^+) with <2 ppm mass error .

Advanced Research Questions

Q. How does the icosafluoroalkyl chain influence the compound’s hydrophobicity and thermal stability in solvent systems?

  • Methodology:

  • Thermogravimetric Analysis (TGA): Compare decomposition temperatures (TdT_d) of fluorinated vs. non-fluorinated analogs. Fluorinated chains typically increase TdT_d by 50–100°C due to strong C-F bonds .
  • Contact Angle Measurements: Assess hydrophobicity using water droplets on thin films. Expect angles >120° for perfluorinated surfaces .
  • Data Contradiction Note: Conflicting results may arise from chain folding or solvent interactions; use molecular dynamics (MD) simulations to model fluorinated chain conformations .

Q. What experimental design strategies are effective for studying this compound’s interactions with lipid bilayers or proteins?

  • Methodology:

  • Factorial Design: Vary parameters like pH (5–9), temperature (25–45°C), and compound concentration (0.1–1 mM) to optimize binding assays. Use response surface methodology (RSM) to identify synergistic effects .
  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips and measure binding kinetics (konk_{on}, koffk_{off}). Fluorinated chains may reduce nonspecific binding due to low polarizability .
    • Example Design Matrix:
RunpHTemp (°C)[Compound] (mM)Response (RU)
15250.1120
29451.0450

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in ionic environments?

  • Methodology:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Fluorinated regions exhibit low electron density, reducing hydrogen bonding .
  • MD Simulations (COMSOL): Simulate solvation in water/ionic liquids. Use AI-driven parameter optimization to refine force fields for perfluoroalkyl groups .

Methodological Challenges & Data Analysis

Q. How to resolve contradictions in solubility data across different solvent systems?

  • Approach: Apply Hansen Solubility Parameters (HSPs). Fluorinated compounds often deviate from traditional HSPs; use fluorophilic solvents (e.g., perfluorodecalin) and validate via cloud-point titration .
  • Statistical Tool: Principal Component Analysis (PCA) to cluster solvents based on polarity, hydrogen bonding, and fluorophilicity .

Q. What frameworks guide mechanistic studies of degradation pathways under oxidative conditions?

  • Theoretical Basis: Link to radical chain reaction theory. Fluorinated compounds resist oxidation via C-F bond dissociation energies (~485 kJ/mol). Use ESR spectroscopy to detect transient radicals (e.g., •CF3_3) .

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